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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691

This technical support center provides essential information for researchers, scientists, and
drug development professionals on the handling, storage, and use of 4-Bromo-1-
methoxyisoquinoline.

Frequently Asked Questions (FAQS)

1. What is 4-Bromo-1-methoxyisoquinoline?

4-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound. It serves as a key
intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its
bromine substituent allows for various cross-coupling reactions, making it a versatile building
block in medicinal chemistry.

2. What are the primary applications of this compound?

This compound is primarily used as a building block in the synthesis of more complex
molecules. It is particularly valuable in the development of kinase inhibitors and other potential
therapeutic agents due to the reactivity of the bromine atom, which allows for the introduction
of diverse functional groups.

3. What are the recommended storage conditions for 4-Bromo-1-methoxyisoquinoline?

It is recommended to store 4-Bromo-1-methoxyisoquinoline in a dry, well-ventilated place
with the container tightly sealed. Some suppliers recommend refrigeration (2-8°C), while others
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state room temperature is acceptable. Always refer to the supplier's specific instructions.
4. What are the main safety hazards associated with 4-Bromo-1-methoxyisoquinoline?

4-Bromo-1-methoxyisoquinoline is classified as harmful. It may cause skin irritation (H315),
serious eye irritation (H319), and respiratory irritation (H335). It is crucial to handle this
compound with appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

5. In which solvents is 4-Bromo-1-methoxyisoquinoline soluble?

While specific solubility data is not readily available, based on its structure, it is expected to be
soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl
acetate, and tetrahydrofuran (THF). Its solubility in polar protic solvents like water is likely to be

low.
Quantitative Data
Property Value Source(s)
Molecular Formula C10HsBrNO --INVALID-LINK--
Molecular Weight 238.08 g/mol --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Melting Point 53-55 °C --INVALID-LINK--
Boiling Point 315.6 °C at 760 mmHg --INVALID-LINK--
Storage Temperature Room temperature or 2-8°C INVALID-LINI, -INVALID-

LINK--

Experimental Protocols & Troubleshooting

4-Bromo-1-methoxyisoquinoline is a valuable substrate for palladium-catalyzed cross-
coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are
fundamental in the synthesis of potential kinase inhibitors.
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Experimental Workflow: Synthesis of a Kinase Inhibitor
Precursor
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A generalized workflow for the synthesis and purification of a kinase inhibitor precursor.

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-1-
methoxyisoquinoline with an arylboronic acid.

Materials:

e 4-Bromo-1-methoxyisoquinoline
 Arylboronic acid (1.2 equivalents)

e Pd(PPhs)4 (0.05 equivalents)

e K2COs3 (2.0 equivalents)

e 1,4-Dioxane and Water (4.1 mixture)
e Anhydrous Naz2SOa

o Ethyl acetate

 Brine solution

Procedure:

e To a dry round-bottom flask, add 4-Bromo-1-methoxyisoquinoline (1.0 mmol), the
arylboronic acid (1.2 mmol), Pd(PPhs)a (0.05 mmol), and K2COs (2.0 mmol).

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
e Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

o Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).
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e Upon completion, cool the reaction to room temperature.

» Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with
brine (10 mL).

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography to obtain the desired coupled
product.

Troubleshooting Guide for Suzuki-Miyaura Coupling
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Issue

Possible Cause(s)

Suggested Solution(s)

Low or No Conversion

1. Inactive catalyst. 2.

Insufficiently degassed solvent.

3. Poor quality of boronic acid.

4. Inappropriate base.

1. Use a fresh batch of
palladium catalyst or try a
different ligand (e.g., XPhos,
SPhos). 2. Ensure thorough
degassing of the solvent by
sparging with an inert gas or
using freeze-pump-thaw
cycles. 3. Use fresh, high-
purity boronic acid. Consider
using the corresponding
boronate ester for increased
stability. 4. Try a different base
such as Cs2CO0s or KsPOa.

Formation of Side Products

(e.g., Homocoupling)

1. Reaction temperature is too

high. 2. Presence of oxygen.

1. Lower the reaction
temperature and increase the
reaction time. 2. Ensure the
reaction is maintained under a
positive pressure of inert gas

throughout.

Debromination of Starting

Material

1. Presence of impurities that
can act as a hydride source. 2.

Catalyst decomposition.

1. Ensure all reagents and
solvents are pure and dry. 2.
Use a more stable catalyst or

lower the reaction temperature.

Detailed Methodology: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of 4-Bromo-1-

methoxyisoquinoline with an alkene.

Materials:

e 4-Bromo-1-methoxyisoquinoline

o Alkene (e.g., butyl acrylate, 1.5 equivalents)

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Pd(OACc):z (0.02 equivalents)

P(o-tolyl)s (0.04 equivalents)

Triethylamine (EtsN, 2.0 equivalents)

Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

¢ In a sealed tube, combine 4-Bromo-1-methoxyisoquinoline (1.0 mmol), Pd(OAc)z (0.02
mmol), and P(o-tolyl)s (0.04 mmol).

o Evacuate and backfill the tube with an inert gas.

e Add the alkene (1.5 mmol), EtsN (2.0 mmol), and the solvent (ACN or DMF, 5 mL).

e Seal the tube and heat the reaction mixture to 100-120°C for 16-24 hours.

e Monitor the reaction by TLC or LC-MS.

o After completion, cool the mixture to room temperature.

« Filter the mixture to remove any solids and concentrate the filtrate.

Purify the residue by column chromatography to isolate the product.

Troubleshooting Guide for Heck Reaction
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Issue

Possible Cause(s)

Suggested Solution(s)

Low or No Reaction

1. Catalyst system is not
optimal. 2. Reaction
temperature is too low. 3. Base

is not strong enough.

1. Try a different phosphine
ligand or a pre-formed
palladium catalyst. 2. Increase
the reaction temperature in
increments of 10°C. 3. Use a
stronger base like DBU, or an

inorganic base such as K2COs.

Formation of Palladium Black

1. Catalyst decomposition. 2.

Presence of impurities.

1. Use a more robust ligand or
lower the reaction temperature.
2. Ensure all reagents and

solvents are of high purity.

Isomerization of the Alkene

Product

1. Prolonged reaction time at

high temperature.

1. Monitor the reaction closely
and stop it as soon as the
starting material is consumed.
2. Try to perform the reaction
at a lower temperature for a

longer duration.

Signaling Pathway

Derivatives synthesized from 4-Bromo-1-methoxyisoquinoline are often investigated as

kinase inhibitors. A key signaling pathway frequently dysregulated in cancer and other diseases

is the PI3K/Akt/mTOR pathway. Isoquinoline-based compounds have been developed to target

kinases within this pathway, such as PI3K itself or Akt. Inhibition of this pathway can lead to

decreased cell proliferation and survival.
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The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-based
compounds.

« To cite this document: BenchChem. [Technical Support Center: 4-Bromo-1-
methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292691#handling-and-storage-of-4-bromo-1-
methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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